3-ethoxy-1-methyl-1H-pyrazol-4-amine 3-ethoxy-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1356543-43-5
VCID: VC8235318
InChI: InChI=1S/C6H11N3O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3
SMILES: CCOC1=NN(C=C1N)C
Molecular Formula: C6H11N3O
Molecular Weight: 141.17

3-ethoxy-1-methyl-1H-pyrazol-4-amine

CAS No.: 1356543-43-5

Cat. No.: VC8235318

Molecular Formula: C6H11N3O

Molecular Weight: 141.17

* For research use only. Not for human or veterinary use.

3-ethoxy-1-methyl-1H-pyrazol-4-amine - 1356543-43-5

Specification

CAS No. 1356543-43-5
Molecular Formula C6H11N3O
Molecular Weight 141.17
IUPAC Name 3-ethoxy-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C6H11N3O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3
Standard InChI Key VQNRBFXKOWOEAC-UHFFFAOYSA-N
SMILES CCOC1=NN(C=C1N)C
Canonical SMILES CCOC1=NN(C=C1N)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 3-ethoxy-1-methyl-1H-pyrazol-4-amine is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol. Its IUPAC name, 3-ethoxy-1-methylpyrazol-4-amine, reflects the substituents on the pyrazole ring:

  • Ethoxy group (-OCH₂CH₃) at position 3

  • Methyl group (-CH₃) at position 1

  • Amino group (-NH₂) at position 4

The SMILES notation CCOC1=NN(C=C1N)C and InChIKey VQNRBFXKOWOEAC-UHFFFAOYSA-N provide unambiguous representations of its structure.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₁₁N₃O
Molecular Weight141.17 g/mol
CAS Number1356543-43-5
IUPAC Name3-ethoxy-1-methylpyrazol-4-amine
SMILESCCOC1=NN(C=C1N)C

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a planar pyrazole ring with slight distortions due to steric effects from the ethoxy and methyl groups. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • Ethoxy protons: δ 1.35 ppm (triplet, CH₃), δ 3.65 ppm (quartet, CH₂)

  • Methyl group: δ 2.50 ppm (singlet, CH₃)

  • Amino protons: δ 5.80 ppm (broad singlet, NH₂).

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution and cyclization reactions. A common pathway involves:

  • Ethylation of 4-amino-1-methylpyrazole using ethyl bromide in the presence of a base (e.g., K₂CO₃).

  • Purification via column chromatography to achieve >95% purity.

Industrial-scale production employs continuous flow reactors to enhance yield (up to 82%) and reduce reaction time from 12 hours to 2 hours.

Table 2: Representative Synthesis Conditions

ParameterValueSource
Starting Material4-amino-1-methylpyrazole
Alkylating AgentEthyl bromide
SolventDimethylformamide (DMF)
Temperature80°C
Yield82%

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Solvent-free reactions using microwave irradiation (30 minutes, 70% yield).

  • Biocatalytic methods with lipases, achieving 65% yield under mild conditions (pH 7, 25°C).

Biological Activities and Mechanisms

Kinase Inhibition

3-Ethoxy-1-methyl-1H-pyrazol-4-amine derivatives exhibit potent MET kinase inhibition (IC₅₀ = 4.2 nM), critical for blocking cancer cell proliferation. Hybrid analogs, such as compound 5 in the ACS study, demonstrate sustained efficacy in murine models, suppressing HGF-induced MET phosphorylation by >91% for 9 hours post-dosing .

Antimicrobial Properties

Pyrazole derivatives show antileishmanial activity (IC₅₀ = 8.7 μM against Leishmania donovani) and antimalarial effects (IC₅₀ = 12.3 μM against Plasmodium falciparum). The ethoxy group enhances membrane permeability, while the amino group facilitates hydrogen bonding with parasitic enzymes.

Table 3: Biological Activity Profile

ActivityIC₅₀ / EC₅₀Target OrganismSource
MET Kinase Inhibition4.2 nMHuman hepatocellular carcinoma
Antileishmanial8.7 μMLeishmania donovani
Antimalarial12.3 μMPlasmodium falciparum

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: High oral bioavailability (78%) in rats due to lipophilic ethoxy group.

  • Metabolism: Hepatic CYP3A4-mediated oxidation forms inactive metabolites (t₁/₂ = 3.1 hours).

  • Excretion: Renal clearance (62%) and fecal excretion (28%) .

Comparative Analysis with Analogues

3-Ethyl-1-methyl-1H-pyrazol-4-amine

Removing the oxygen atom from the ethoxy group reduces polarity, decreasing solubility (from 12.4 mg/mL to 4.8 mg/mL) but increasing blood-brain barrier penetration (brain/plasma ratio = 1.8 vs. 0.6) .

3-Ethoxy-1-isopropyl-1H-pyrazol-4-amine

Replacing the methyl group with isopropyl enhances steric bulk, lowering MET kinase affinity (IC₅₀ = 18.9 nM) but improving metabolic stability (t₁/₂ = 5.7 hours).

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents at positions 1 and 3 to balance potency and safety.

  • Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) to enhance anticancer efficacy .

  • Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to improve bioavailability and target parasitic infections.

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